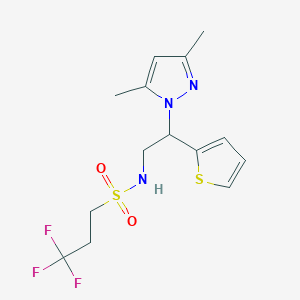

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3,3,3-trifluoropropane-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3,3,3-trifluoropropane-1-sulfonamide" belongs to a significant class of synthetic bacteriostatic antibiotics known as sulfonamides. These compounds have been utilized for therapy against bacterial infections and diseases caused by other microorganisms since their introduction before penicillin in 1941. Sulfonamides are also present in various clinically used drugs such as diuretics, carbonic anhydrase inhibitors, and antiepileptics, highlighting their versatile applications beyond antibacterial treatments (Gulcin & Taslimi, 2018).

Synthesis Analysis

The synthesis of sulfonamide compounds, including the one , often involves the incorporation of fluorinated groups to modify the molecule's properties. The monofluoromethyl group, for instance, is a versatile fluorinated group used in synthetic medical chemistry to enhance the properties of molecules. This synthesis approach is applicable to various N-containing heterocycles, including pyrazoles, highlighting the synthetic versatility and chemical diversity attainable with sulfonamide compounds (Moskalik, 2023).

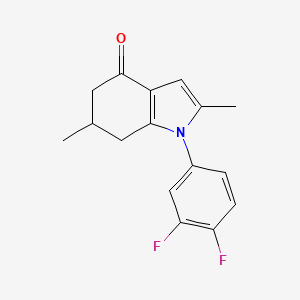

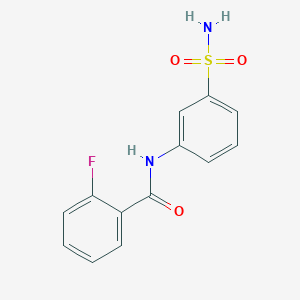

Molecular Structure Analysis

The molecular structure of sulfonamide compounds, characterized by the presence of a sulfonamide moiety, is crucial for their biological activity and interaction with biological targets. N-heteroaryl sulfonamides are especially significant due to their presence in many FDA-approved drugs and therapeutic agents. The structural analysis and synthesis of these compounds, through direct C–N bond formation via N-heteroarylation, highlight the importance of the sulfonamide group in medicinal chemistry (Ghosh, Pal, & Hajra, 2023).

Chemical Reactions and Properties

Sulfonamide compounds engage in a variety of chemical reactions due to their functional groups. The use of trifluoromethanesulfonic acid in organic synthesis, for instance, illustrates the reactivity of sulfonamides in electrophilic aromatic substitution reactions, formation of carbon–carbon and carbon–heteroatom bonds, among others. These reactions are pivotal for the synthesis of new organic compounds, demonstrating the chemical versatility of sulfonamides (Kazakova & Vasilyev, 2017).

Physical Properties Analysis

The physical properties of sulfonamide compounds are influenced by their fluorinated groups, which are crucial for environmental persistence and bioaccumulation potential. Polyfluoroalkyl chemicals, including sulfonamides with perfluoroalkyl moieties, are widely used due to their unique properties but also raise environmental concerns. Understanding the biodegradability and environmental fate of these compounds is essential for assessing their impact (Liu & Avendaño, 2013).

Aplicaciones Científicas De Investigación

Antibacterial Applications

Another aspect of scientific research involving this compound focuses on its potential antibacterial properties. Azab et al. (2013) aimed to synthesize new heterocyclic compounds containing a sulfonamido moiety, related to the compound of interest, to serve as antibacterial agents. The study explored the reactivity of various precursors with active methylene compounds, yielding pyran, pyridine, and pyridazine derivatives with significant antibacterial activities, indicating the utility of such compounds in developing new antibacterial agents (M. E. Azab et al., 2013).

Inhibition of Carbonic Anhydrase Isozymes

The inhibition of carbonic anhydrase (CA) isozymes by sulfonamide-containing compounds, such as the one , has been a significant area of research due to its implications in medical treatments for conditions like glaucoma. Büyükkıdan et al. (2017) synthesized a sulfonamide with CA inhibitory properties derived from a pyrazole-based sulfonamide. This study involved synthesizing metal complexes of the compound and evaluating their inhibitory activity against human carbonic anhydrase isoenzymes I and II. The metal complexes exhibited more effective inhibitory activity than the free ligand, suggesting the potential of such compounds in developing new CA inhibitors (N. Büyükkıdan et al., 2017).

Synthesis and Evaluation of Derivatives

The synthesis and evaluation of various derivatives of the compound also form a critical part of scientific research, aiming to explore its broader applications. For instance, Penning et al. (1997) conducted extensive structure-activity relationship (SAR) work within a series of sulfonamide-containing 1,5-diarylpyrazole derivatives, leading to the identification of potent and selective inhibitors of cyclooxygenase-2 (COX-2). This research paved the way for the development of celecoxib, highlighting the importance of such compounds in pharmaceutical development (T. Penning et al., 1997).

Propiedades

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]-3,3,3-trifluoropropane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18F3N3O2S2/c1-10-8-11(2)20(19-10)12(13-4-3-6-23-13)9-18-24(21,22)7-5-14(15,16)17/h3-4,6,8,12,18H,5,7,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCNPHKKJYBODER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(CNS(=O)(=O)CCC(F)(F)F)C2=CC=CS2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18F3N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3,3,3-trifluoropropane-1-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2484496.png)

![5-((4-Chlorophenyl)(piperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2484497.png)

![Methyl N-[4-[(4-morpholin-4-ylthian-4-yl)methylsulfamoyl]phenyl]carbamate](/img/structure/B2484503.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-1-ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea](/img/structure/B2484507.png)

![3-(9H-carbazol-9-yl)-N'-[(E)-(4-ethylphenyl)methylidene]propanehydrazide](/img/structure/B2484510.png)

![3-(1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperidin-3-yl)quinazolin-4(3H)-one](/img/structure/B2484512.png)

![2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-3-(trifluoromethyl)pyridine](/img/structure/B2484515.png)

![6-(2-Ethoxyphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2484516.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-pentoxybenzamide](/img/structure/B2484518.png)